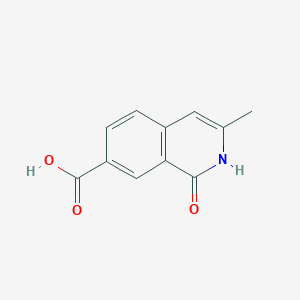
3-Amino-1-(1-methyl-2-oxopyrrolidin-3-yl)pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(1-methyl-2-oxopyrrolidin-3-yl)pyridin-2-one: is a heterocyclic compound that features a pyridine ring fused with a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(1-methyl-2-oxopyrrolidin-3-yl)pyridin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the carbonyl group in the pyrrolidinone moiety, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Chemistry: In chemistry, 3-Amino-1-(1-methyl-2-oxopyrrolidin-3-yl)pyridin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays .
Medicine: Medically, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Amino-1-(1-methyl-2-oxopyrrolidin-3-yl)pyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
3-Amino-1-(1-methyl-2-oxopyrrolidin-3-yl)pyridin-2-one: shares structural similarities with other pyrrolidinone and pyridine derivatives.
Pyrrolidine-2-one: Another compound with a similar pyrrolidinone moiety.
Pyridine derivatives: Compounds with a pyridine ring that may exhibit similar chemical properties.
Uniqueness: The uniqueness of this compound lies in its combined structural features, which allow for diverse chemical reactivity and potential biological activity. Its specific arrangement of functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-amino-1-(1-methyl-2-oxopyrrolidin-3-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-12-6-4-8(10(12)15)13-5-2-3-7(11)9(13)14/h2-3,5,8H,4,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIXFZODRBWWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N2C=CC=C(C2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((3-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2685259.png)
![N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B2685260.png)
![1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2685261.png)
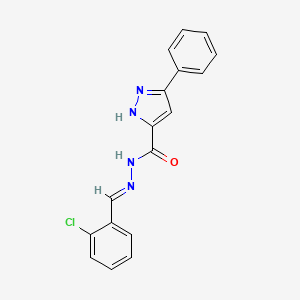
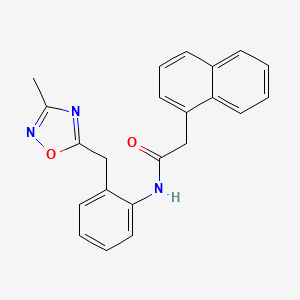
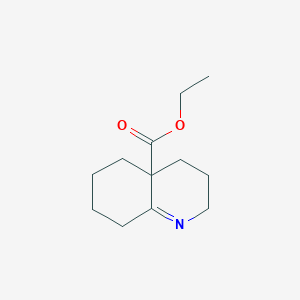
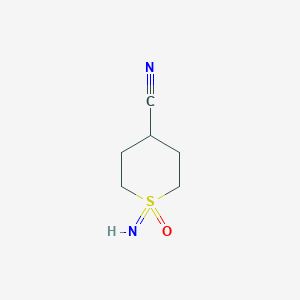
![N-(2,5-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2685272.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2685273.png)
![2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2685274.png)
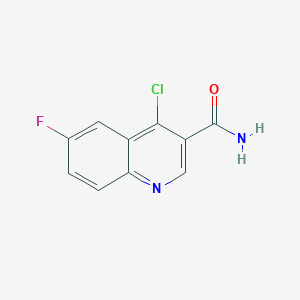
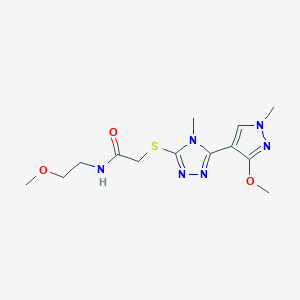
![3'-Cyclopropyl-2',2'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B2685280.png)
